2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one
CAS No.: 1335049-19-8
Cat. No.: VC3215980
Molecular Formula: C7H8BrN3O
Molecular Weight: 230.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1335049-19-8 |
|---|---|
| Molecular Formula | C7H8BrN3O |
| Molecular Weight | 230.06 g/mol |
| IUPAC Name | 2-amino-5-bromo-4-cyclopropyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C7H8BrN3O/c8-4-5(3-1-2-3)10-7(9)11-6(4)12/h3H,1-2H2,(H3,9,10,11,12) |
| Standard InChI Key | FHGGIWGPNRWTEP-UHFFFAOYSA-N |
| SMILES | C1CC1C2=C(C(=O)NC(=N2)N)Br |
| Canonical SMILES | C1CC1C2=C(C(=O)NC(=N2)N)Br |
Introduction
Chemical Identity and Structure
2-Amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one is a pyrimidine derivative with distinct structural features that contribute to its potential biological activity and chemical reactivity. The compound has a molecular formula of C7H8BrN3O and a molecular weight of 230.06 g/mol. Its structure incorporates a six-membered pyrimidine ring with nitrogen atoms at positions 1 and 3, similar to other pyrimidines such as benzene and pyridine, but with a modified electronic distribution due to the presence of the nitrogen atoms.
Structural Identification
The compound is uniquely identified through several chemical identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 1335049-19-8 |
| IUPAC Name | 2-amino-5-bromo-4-cyclopropyl-1H-pyrimidin-6-one |
| Molecular Formula | C7H8BrN3O |
| Molecular Weight | 230.06 g/mol |
| Standard InChI | InChI=1S/C7H8BrN3O/c8-4-5(3-1-2-3)10-7(9)11-6(4)12/h3H,1-2H2,(H3,9,10,11,12) |
| Standard InChIKey | FHGGIWGPNRWTEP-UHFFFAOYSA-N |
The compound features several key structural elements that define its chemical behavior:
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A pyrimidine core with nitrogen atoms at positions 1 and 3
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An amino group (-NH2) at position 2
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A bromine atom at position 5
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A cyclopropyl group at position 6
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A ketone (C=O) function at position 4
Structural Comparison with Related Compounds
When compared to similar compounds, 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one shows distinctive structural features that may influence its reactivity and potential applications. For instance, 5-bromo-6-chloro-2-cyclopropylpyrimidin-4(3H)-one (CAS: 1706444-09-8) shares the cyclopropyl group at position 2 and a bromine atom at position 5, but features a chlorine atom instead of an amino group, giving it a molecular weight of 249.49 g/mol .
Similarly, 6-amino-5-bromopyrimidine-2,4(1H,3H)-dione (CAS: 6312-73-8) contains both amino and bromo substituents but lacks the cyclopropyl group, resulting in different electronic properties and potential biological activities .
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one is essential for its characterization and application in various research contexts.
Physical Properties
Based on available data and comparison with similar compounds, the following physical properties can be inferred:
| Property | Value/Description |
|---|---|
| Physical State | Solid at room temperature |
| Color | Typically white to off-white crystalline powder |
| Solubility | Limited water solubility; better solubility in organic solvents |
| Storage Conditions | Recommended storage at 2-8°C to maintain stability |
The compound's solubility is influenced by the presence of both hydrophilic (amino, ketone) and hydrophobic (cyclopropyl, bromine) groups, creating a balanced polarity profile that affects its interaction with various solvents.
Chemical Reactivity
The reactivity of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one is determined by its functional groups:
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The amino group at position 2 can participate in nucleophilic reactions and hydrogen bonding
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The bromine at position 5 serves as a potential site for substitution reactions, particularly in cross-coupling processes
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The cyclopropyl group at position 6 introduces unique steric and electronic effects
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The ketone function at position 4 can undergo typical carbonyl reactions
These reactive sites make the compound valuable as a potential intermediate in the synthesis of more complex molecules with pharmaceutical applications.
Synthesis and Preparation
The synthesis of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one typically involves multiple steps and requires precise reaction conditions to achieve good yields and purity.
Key Synthetic Challenges
Several challenges are associated with the synthesis of this compound:
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Regioselective introduction of the bromine atom at position 5
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Controlled incorporation of the cyclopropyl group at position 6
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Maintaining the integrity of the amino group during various reaction steps
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Purification to pharmaceutical-grade standards
These challenges require sophisticated synthetic approaches and careful optimization of reaction conditions to achieve high-quality product.
Research Applications
2-Amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one has several potential applications in research and pharmaceutical development.
As a Chemical Building Block
The compound serves as a valuable intermediate in the synthesis of more complex molecules due to its multiple reactive sites. The presence of the bromine atom provides a handle for further functionalization through various cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings.
Pharmaceutical Research
In pharmaceutical research, the compound may be explored for:
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Development of novel antiviral agents
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Cancer therapeutics targeting specific cellular pathways
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Structure-activity relationship studies to optimize biological activity
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Fragment-based drug discovery approaches
Comparative Research Value
When compared to related compounds such as 6-amino-5-bromopyrimidine-2,4(1H,3H)-dione (CAS: 6312-73-8) and 5-bromo-6-chloro-2-cyclopropylpyrimidin-4(3H)-one (CAS: 1706444-09-8), the unique combination of functional groups in 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one offers distinct research opportunities for exploring structure-activity relationships and developing targeted therapeutic agents .
Analytical Characterization
Proper characterization of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one is essential for confirming its identity, purity, and structural features.
Spectroscopic Identification
Several analytical techniques can be employed for the characterization of this compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the arrangement of atoms and functional groups
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Mass Spectrometry: Confirms molecular weight and fragmentation pattern
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Infrared Spectroscopy: Identifies functional groups such as amino, ketone, and cyclopropyl
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X-ray Crystallography: Determines the three-dimensional structure and crystal packing
Future Research Directions
The unique structural features of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one suggest several promising research directions.
Structure Optimization
Future research may focus on structural modifications to enhance specific properties:
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Replacement of bromine with other halogens or functional groups to modify reactivity and biological activity
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Substitution patterns on the cyclopropyl ring to fine-tune pharmacokinetic properties
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Modification of the amino group to create derivatives with altered hydrogen bonding capabilities
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Investigation of tautomeric forms and their influence on biological activity
Targeted Applications
Specific applications that warrant further investigation include:
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Development of targeted antiviral agents, particularly for RNA viruses
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Exploration of potential anticancer activity through specific cellular pathway modulation
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Investigation of structure-activity relationships in enzyme inhibition studies
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Application in fragment-based drug discovery as a scaffold for building more complex bioactive molecules
Synthesis Optimization
Improving synthetic routes for 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one represents another important research direction:
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